4'-Ethylacetophenone
Overview
Description
4’-Ethylacetophenone, also known as 1-(4-ethylphenyl)ethanone, is an organic compound with the molecular formula C10H12O. It is a clear, colorless to yellow liquid with a floral hawthorn odor. This compound is a derivative of acetophenone, where an ethyl group is substituted at the para position of the phenyl ring .
Mechanism of Action
Target of Action
4’-Ethylacetophenone primarily targets olfactory receptors in insects. It has been identified as an attractive component in various plant extracts, eliciting positive behavioral responses in certain insect species . These olfactory receptors play a crucial role in the sensory perception of insects, guiding behaviors such as feeding and mating.
Mode of Action
The interaction of 4’-Ethylacetophenone with olfactory receptors involves binding to these receptors, which triggers a signal transduction pathway. This binding results in the activation of sensory neurons, leading to behavioral changes in the insects, such as attraction or repulsion . The exact molecular interactions and conformational changes in the receptors upon binding are still under investigation.
Biochemical Pathways
The primary biochemical pathway affected by 4’-Ethylacetophenone is the olfactory signal transduction pathway. Upon binding to the olfactory receptors, a cascade of intracellular events is initiated, involving G-protein coupled receptors (GPCRs), which activate adenylate cyclase. This leads to an increase in cyclic AMP (cAMP) levels, opening ion channels and resulting in neuronal depolarization and signal transmission to the brain . The downstream effects include altered insect behavior, such as attraction to the source of the compound.
Pharmacokinetics
Its metabolism may involve oxidation and conjugation reactions, leading to the formation of more water-soluble metabolites that are excreted via the renal or hepatic pathways .
Result of Action
At the molecular level, the binding of 4’-Ethylacetophenone to olfactory receptors results in the activation of sensory neurons. At the cellular level, this leads to changes in neuronal activity and signal transmission to the brain, ultimately influencing insect behavior. The compound’s action can result in either attraction or repulsion, depending on the insect species and the context of exposure .
Action Environment
Environmental factors such as temperature, humidity, and the presence of other volatile compounds can influence the efficacy and stability of 4’-Ethylacetophenone. Higher temperatures may increase its volatility, enhancing its dispersal and detection by insects. Conversely, high humidity levels could potentially reduce its volatility. Additionally, the presence of other volatile organic compounds in the environment may compete for binding to olfactory receptors, potentially modulating the behavioral response of insects .
: MDPI : Sigma-Aldrich
Biochemical Analysis
Biochemical Properties
4’-Ethylacetophenone plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. It is known to interact with various biomolecules, including enzymes such as cytochrome P450, which is involved in the metabolism of many xenobiotics and endogenous compounds. The interaction between 4’-Ethylacetophenone and cytochrome P450 can lead to the formation of reactive intermediates, which may further interact with other cellular components .
Cellular Effects
4’-Ethylacetophenone has been shown to influence various cellular processes. It can affect cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to modulate the activity of certain transcription factors, leading to changes in gene expression. Additionally, 4’-Ethylacetophenone can impact cellular metabolism by altering the activity of metabolic enzymes, thereby influencing the overall metabolic flux within the cell .
Molecular Mechanism
The molecular mechanism of action of 4’-Ethylacetophenone involves its binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the specific enzyme and the context of the interaction. For example, 4’-Ethylacetophenone can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. Conversely, it can also activate certain enzymes by inducing conformational changes that enhance their catalytic efficiency .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4’-Ethylacetophenone can change over time due to its stability and degradation. Studies have shown that 4’-Ethylacetophenone is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific conditions such as exposure to light or heat. Long-term exposure to 4’-Ethylacetophenone has been associated with changes in cellular function, including alterations in cell viability and proliferation .
Dosage Effects in Animal Models
The effects of 4’-Ethylacetophenone vary with different dosages in animal models. At low doses, it may exhibit minimal or no adverse effects, while higher doses can lead to toxicity and adverse effects. Studies have shown that high doses of 4’-Ethylacetophenone can cause liver and kidney damage in animal models, indicating a threshold effect beyond which the compound becomes toxic .
Metabolic Pathways
4’-Ethylacetophenone is involved in various metabolic pathways, including those mediated by cytochrome P450 enzymes. It can undergo oxidation and reduction reactions, leading to the formation of metabolites that may have different biological activities. The interaction of 4’-Ethylacetophenone with metabolic enzymes can also affect the levels of other metabolites, thereby influencing the overall metabolic flux within the cell .
Transport and Distribution
Within cells and tissues, 4’-Ethylacetophenone is transported and distributed through interactions with transporters and binding proteins. It can be taken up by cells via passive diffusion or active transport mechanisms, depending on its concentration and the presence of specific transporters. Once inside the cell, 4’-Ethylacetophenone can localize to various cellular compartments, including the cytoplasm and organelles .
Subcellular Localization
The subcellular localization of 4’-Ethylacetophenone can influence its activity and function. It has been observed to localize to specific compartments such as the endoplasmic reticulum and mitochondria, where it can interact with enzymes and other biomolecules involved in metabolic processes. The localization of 4’-Ethylacetophenone is influenced by targeting signals and post-translational modifications that direct it to specific cellular compartments .
Preparation Methods
Synthetic Routes and Reaction Conditions: 4’-Ethylacetophenone can be synthesized through the Friedel-Crafts acylation of para-ethylphenol with acetyl chloride in the presence of aluminum chloride as a catalyst. The reaction typically occurs in an inert solvent such as dichloromethane .
Industrial Production Methods: In industrial settings, the production of 4’-ethylacetophenone follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves careful control of temperature, pressure, and reaction time to maximize efficiency .
Chemical Reactions Analysis
Types of Reactions: 4’-Ethylacetophenone undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 4’-ethylbenzoic acid.
Reduction: Reduction of 4’-ethylacetophenone can yield 4’-ethylphenylethanol.
Substitution: It can participate in electrophilic aromatic substitution reactions due to the presence of the phenyl ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration reactions.
Major Products Formed:
Oxidation: 4’-Ethylbenzoic acid.
Reduction: 4’-Ethylphenylethanol.
Substitution: Various substituted derivatives depending on the reagent used.
Scientific Research Applications
4’-Ethylacetophenone has several applications in scientific research:
Chemistry: It serves as a precursor in the synthesis of various heterocyclic compounds and other organic molecules.
Medicine: Research is ongoing to explore its potential as a scaffold for drug development.
Industry: It is used as an intermediate in the production of fragrances and other fine chemicals.
Comparison with Similar Compounds
Acetophenone: The parent compound, differing by the absence of the ethyl group.
4’-Methylacetophenone: Similar structure but with a methyl group instead of an ethyl group.
4’-Methoxyacetophenone: Contains a methoxy group at the para position instead of an ethyl group.
Uniqueness: 4’-Ethylacetophenone is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its ethyl group influences its reactivity and interactions compared to other acetophenone derivatives .
Properties
IUPAC Name |
1-(4-ethylphenyl)ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O/c1-3-9-4-6-10(7-5-9)8(2)11/h4-7H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NODGRWCMFMEGJH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5061326 | |
Record name | p-Ethylacetophenone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5061326 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
937-30-4 | |
Record name | 4′-Ethylacetophenone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=937-30-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4'-Ethylacetophenone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000937304 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4'-Ethylacetophenone | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6768 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Ethanone, 1-(4-ethylphenyl)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | p-Ethylacetophenone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5061326 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-ethylacetophenone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.114 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 4'-ETHYLACETOPHENONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LSA7B53YDO | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of 4'-Ethylacetophenone in insect-plant interactions?
A1: this compound acts as a semiochemical, playing a significant role in insect-plant interactions. Research has shown that it is a volatile organic compound (VOC) released by plants infested with aphids, such as Aphis gossypii on green pepper plants []. This volatile acts as an attractant for beneficial insects, specifically the lacewing Chrysopa cognata, which preys on the aphids [, ].
Q2: How does this compound contribute to the attraction of Chrysopa cognata to aphid-infested plants?
A2: Studies using gas chromatography-electroantennographic detection (GC-EAD) confirmed that the antennae of female Chrysopa cognata exhibit a strong response to volatiles collected from aphid-infested green pepper plants, including this compound [, ]. Behavioral assays demonstrated that the presence of this compound, along with another identified volatile 3-ethylbenzaldehyde, significantly enhanced the attractiveness of the known Chrysopa cognata attractant, nepetalactol [, ]. This suggests a synergistic effect of these aphid-induced plant volatiles in attracting the lacewings to the infested plants for prey location.
Q3: Has this compound been identified in other insect-related chemical communication systems?
A3: Yes, this compound was detected in the foot odor of individuals found to be highly attractive to the malaria mosquito, Anopheles gambiae []. Interestingly, while other compounds in the foot odor blend acted as attractants, subtractive assays revealed that the presence of this compound actually reduced mosquito attraction []. This suggests a potential role for this compound as a repellent against Anopheles gambiae.
Q4: What is the molecular formula and weight of this compound?
A4: The molecular formula of this compound is C10H12O, and its molecular weight is 148.20 g/mol.
Q5: Can you describe the structure of this compound?
A5: this compound consists of an acetophenone core structure, which is a benzene ring (C6H5) attached to an acetyl group (COCH3). In this compound, an ethyl group (C2H5) is attached to the benzene ring at the para position (4') relative to the acetyl group.
Q6: Are there any studies on the catalytic properties of this compound?
A6: While this compound itself might not be a catalyst, its reactivity as a substrate in catalytic hydrogenation reactions has been studied []. This research focused on understanding how the size of reactants, including this compound, and solvents affects catalytic activity within the mesopores of nickel catalysts [].
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